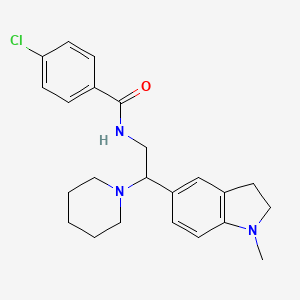

4-chloro-N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)benzamide

Description

Properties

IUPAC Name |

4-chloro-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-piperidin-1-ylethyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28ClN3O/c1-26-14-11-19-15-18(7-10-21(19)26)22(27-12-3-2-4-13-27)16-25-23(28)17-5-8-20(24)9-6-17/h5-10,15,22H,2-4,11-14,16H2,1H3,(H,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WACJVAOQWCWOSS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=C1C=CC(=C2)C(CNC(=O)C3=CC=C(C=C3)Cl)N4CCCCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-chloro-N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)benzamide is a complex organic compound notable for its potential biological activities, particularly in the field of medicinal chemistry. This compound features an indoline moiety and a piperidine ring, which are known to interact with various biological targets, making it a candidate for further pharmacological studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 345.87 g/mol. The presence of the chloro group and the piperidine structure contributes to its unique chemical reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various physiological pathways. Preliminary studies suggest that it may inhibit enzymes linked to cancer metabolism and inflammatory processes, although the exact mechanisms remain to be fully elucidated.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, indole derivatives are known for their ability to inhibit tumor growth by targeting specific signaling pathways involved in cancer cell proliferation .

Antimicrobial Properties

The compound's structural features suggest potential antimicrobial activity. Studies on related compounds have shown moderate to strong antibacterial effects against various strains, including Salmonella typhi and Bacillus subtilis, indicating that this compound could possess similar properties .

Enzyme Inhibition

Enzyme inhibition studies have highlighted the potential of this compound as an acetylcholinesterase (AChE) inhibitor, which is significant for treating neurodegenerative diseases. The IC50 values reported for related compounds demonstrate strong inhibitory activity, suggesting that this compound could also be effective in this regard .

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds reveals the unique pharmacological profile of this compound. Below is a summary table comparing this compound with other related derivatives:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 3-chloro-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzamide | Morpholine ring | Anticancer, antimicrobial |

| N-[2-(1-Methylindol-3-yl)ethyl]piperidin-2-one | Indole core, piperidine | Precursor in alkaloid synthesis |

| Org27569 (5-chloro-3-ethyl-indole derivative) | Indole core, piperidine ring | CB1 cannabinoid receptor modulator |

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of compounds related to this compound:

- Anticancer Studies : A study demonstrated that indole derivatives can inhibit specific cancer cell lines through modulation of apoptotic pathways. The presence of the indoline structure is believed to enhance these effects due to its ability to intercalate DNA and inhibit topoisomerases .

- Antimicrobial Screening : Another study evaluated various derivatives for their antibacterial activity against clinical isolates. The results indicated that compounds containing piperidine rings exhibited enhanced antimicrobial efficacy compared to those lacking this feature .

- Enzyme Inhibition : Research on enzyme inhibitors has shown that derivatives similar to this compound can effectively inhibit AChE with IC50 values comparable to established drugs, indicating potential therapeutic applications in neurodegenerative disorders .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparisons

Key structural analogs include:

Notes:

- Target compound : The 1-methylindolin-5-yl group introduces steric bulk and aromaticity, likely altering dihedral angles compared to simpler analogs. For example, in 4-methyl analogs, the benzamide-piperidine dihedral angle is 31.63° , whereas the indole group in the target compound may increase this angle, affecting molecular packing.

- Hydrogen bonding: The absence of a water molecule in the target compound (vs.

Pharmacological Comparisons

- Antimicrobial Activity : Piperidine-ethyl benzamides exhibit activity against drug-resistant microbes . The 4-chloro substituent may enhance this activity via hydrophobic interactions, while the indole moiety in the target compound could improve membrane penetration.

- Receptor Modulation: Analogs like 4-chloro-N-(2-{[5-(trifluoromethyl)-2-pyridyl]sulfonyl}ethyl)benzamide () target G protein-coupled receptors (GPCRs). The target compound’s indole group may confer selectivity for serotonin or dopamine receptors due to structural similarity to endogenous ligands.

Key Research Findings

- Crystal Packing: Monohydrate analogs form hydrogen-bonded chains along the [010] axis, stabilizing the lattice . The target compound’s lack of water may result in weaker intermolecular forces, affecting crystallinity.

- Bioactivity Trends : Piperidine-ethyl benzamides with electron-withdrawing groups (e.g., Cl, CF3) show enhanced antimicrobial and GPCR-binding activities compared to electron-donating substituents (e.g., CH3) .

- Structural Flexibility : The piperidine chair conformation is conserved across analogs, but backbone modifications (e.g., indole vs. simple aryl groups) influence steric and electronic profiles.

Data Tables

Table 1: Crystallographic Parameters of Selected Analogs

Q & A

Basic: What synthetic strategies are recommended for preparing 4-chloro-N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)benzamide?

Methodological Answer:

The synthesis typically involves a multi-step approach:

Core Benzamide Formation: React 4-chlorobenzoyl chloride with a diamine intermediate (e.g., 2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethylamine) under Schotten-Baumann conditions .

Intermediate Purification: Use column chromatography (e.g., silica gel, eluent: dichloromethane/ethyl acetate gradient) to isolate intermediates .

Characterization: Confirm structures via H/C NMR and high-resolution mass spectrometry (HRMS).

Key Considerations:

- Optimize reaction time and temperature to avoid side reactions (e.g., over-alkylation of piperidine).

- Monitor steric hindrance at the ethylamine bridge, which may slow coupling efficiency .

Basic: How can researchers validate the purity and stability of this compound under experimental conditions?

Methodological Answer:

- Purity Analysis: Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% trifluoroacetic acid) to achieve >95% purity .

- Stability Testing:

- Perform accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) .

- Monitor hydrolytic stability in buffers (pH 2–9) via UV-Vis spectroscopy .

Data Interpretation:

- Peaks shifting or splitting in HPLC indicates degradation products (e.g., hydrolysis of the benzamide bond) .

Advanced: What computational methods are suitable for predicting the compound’s binding affinity to neurological targets?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with receptors (e.g., serotonin or dopamine receptors) .

- MD Simulations: Run 100-ns simulations in GROMACS to assess binding stability and conformational changes .

- Pharmacophore Mapping: Identify critical features (e.g., chloro-substituent, piperidine’s basic nitrogen) using MOE .

Case Study:

- Analogous indole-piperidine benzamides showed high affinity for 5-HT receptors in docking studies .

Advanced: How can contradictory data on solubility and bioactivity be resolved?

Methodological Answer:

- Solubility Enhancement:

- Bioactivity Discrepancies:

- Validate assays with positive controls (e.g., known receptor agonists/antagonists) .

- Perform dose-response curves (IC/EC) across multiple cell lines to rule out off-target effects .

Example:

- A study on structurally similar compounds found that piperidine N-alkylation improved solubility without compromising receptor affinity .

Advanced: What strategies optimize SAR studies for this compound’s derivatives?

Methodological Answer:

- Scaffold Modifications:

- Replace 4-chlorobenzamide with 4-fluoro or 4-methyl groups to assess electronic effects .

- Vary the indolinyl substituents (e.g., 1-ethyl vs. 1-methyl) to study steric tolerance .

- High-Throughput Screening (HTS):

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.